molecular formula C9H10N4 B13631701 (4-(1h-1,2,4-Triazol-3-yl)phenyl)methanamine

(4-(1h-1,2,4-Triazol-3-yl)phenyl)methanamine

Cat. No.: B13631701
M. Wt: 174.20 g/mol
InChI Key: OSHIEGUUJIKTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine typically involves the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. This intermediate is then subjected to a cyclization reaction with hydrazine hydrate to yield the triazole ring. Finally, the triazole derivative is reduced to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Uniqueness

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

[4-(1H-1,2,4-triazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C9H10N4/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13)

InChI Key

OSHIEGUUJIKTHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.